molecular formula C7H6N2OSe B12811258 5-Methoxy-2,1,3-benzoselenadiazole CAS No. 1126-12-1

5-Methoxy-2,1,3-benzoselenadiazole

Cat. No.: B12811258
CAS No.: 1126-12-1
M. Wt: 213.11 g/mol
InChI Key: AIUMCRZJPYFOQK-UHFFFAOYSA-N
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Description

5-Methoxy-2,1,3-benzoselenadiazole is a heterocyclic compound featuring a benzene ring fused to a 1,2,5-selenadiazole ring, with a methoxy group at the 5-position. The selenium atom in the diazole ring imparts distinct electronic and reactivity properties compared to oxygen or sulfur analogs. Its synthesis often involves cyclization reactions, such as the Gould-Jacobs reaction, which utilizes 5-amino-2,1,3-benzoselenadiazole to yield angularly annulated selenadiazoloquinolone derivatives . Additionally, oxidative coupling of 4-methoxy-2-nitroaniline (4M2NA) under intense conditions can generate benzoselenadiazole derivatives, as demonstrated in degradation studies .

Properties

CAS No.

1126-12-1

Molecular Formula

C7H6N2OSe

Molecular Weight

213.11 g/mol

IUPAC Name

5-methoxy-2,1,3-benzoselenadiazole

InChI

InChI=1S/C7H6N2OSe/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3

InChI Key

AIUMCRZJPYFOQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=N[Se]N=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,1,3-benzoselenadiazole typically involves the reaction of 2,1,3-benzoselenadiazole with methoxy-containing reagents. One common method is the direct methoxylation of 2,1,3-benzoselenadiazole using methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 5-Methoxy-2,1,3-benzoselenadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert it to selenides.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-2,1,3-benzoselenadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,1,3-benzoselenadiazole involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes.

Comparison with Similar Compounds

5-Methoxy-2,1,3-benzoxadiazole

  • Structure : Replaces selenium with oxygen in the diazole ring.
  • Synthesis : Formed via oxidative coupling of 4M2NA under acidic conditions, similar to benzoselenadiazole .
  • Reactivity : Oxygen’s smaller atomic size and higher electronegativity reduce polarizability compared to selenium, leading to weaker π-conjugation. This results in lower thermal stability and altered luminescent properties .

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

  • Structure : Features a sulfur-containing benzothiazole core with a para-methoxyphenyl substituent.
  • Electronic Effects : Sulfur’s intermediate electronegativity between oxygen and selenium balances electron-withdrawing and donating effects. The methoxy group on the phenyl ring enhances solubility and directs electrophilic substitution .
  • Bioactivity : Benzothiazoles are widely studied for antimicrobial and anticancer activities, with substituent positions critically influencing efficacy . In contrast, benzoselenadiazoles may offer enhanced redox-modulating properties due to selenium’s lower electronegativity.

2,1,3-Benzothiadiazole Derivatives

  • Structure : Sulfur replaces selenium in the diazole ring.
  • Thermal and Luminescent Properties : 4,7-Diphenylethynyl-2,1,3-benzothiadiazole exhibits strong luminescence with quantum yields up to 0.85, attributed to sulfur’s electron-deficient character and rigid planar structure . Selenium analogs may display redshifted emission spectra due to heavier atom effects but lower quantum efficiency.
  • Reactivity : Benzothiadiazoles undergo electrophilic substitution more readily than benzoselenadiazoles, as selenium’s larger size hinders charge localization.

Benzimidazole Derivatives

  • Structure: Two nitrogen atoms in a fused bicyclic system, often substituted with phenoxy or methyl groups.
  • Bioactivity: 2-Phenoxymethylbenzimidazoles exhibit antimicrobial and anti-inflammatory activities, driven by hydrogen bonding and π-stacking interactions . Selenadiazoles, with their larger heteroatom, may disrupt enzyme active sites more effectively but face challenges in metabolic stability.

Comparative Data Table

Property 5-Methoxy-2,1,3-benzoselenadiazole 5-Methoxy-2,1,3-benzoxadiazole 2,1,3-Benzothiadiazole Benzimidazole Derivatives
Heteroatom Se O S N, N
Electronegativity 2.55 (Se) 3.44 (O) 2.58 (S) 3.04 (N)
Polarizability High Low Moderate Low
Thermal Stability Moderate Low High High
Luminescence Weak, redshifted Weak Strong None
Bioactivity Potential Redox modulation Limited Moderate High

Key Research Findings

  • Reactivity: Benzothiadiazoles and benzoxadiazoles undergo linear cyclization under thermal conditions, whereas 5-methoxy-2,1,3-benzoselenadiazole exclusively forms angular products (e.g., selenadiazoloquinolones) due to selenium’s stereoelectronic effects .
  • Synthetic Utility: Benzothiazoles and benzimidazoles are prioritized in drug discovery, but benzoselenadiazoles offer unique pathways to selenoorganic compounds like quinoxalines, which are underexplored in medicinal chemistry .
  • Stability: The methoxy group in 5-methoxy-2,1,3-benzoselenadiazole enhances oxidative stability compared to non-substituted selenadiazoles, though selenium’s inherent reactivity necessitates careful handling .

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